2-(4-Bromophenyl)-N,N-diethylethanamine
Description
2-(4-Bromophenyl)-N,N-diethylethanamine is a brominated arylalkylamine characterized by a 4-bromophenyl group attached to an ethylamine backbone, with two ethyl groups substituting the amine nitrogen. Its molecular formula is C₁₂H₁₇BrN, with an approximate molecular weight of 296.2 g/mol. The para-bromine substitution on the phenyl ring enhances steric and electronic interactions, making it relevant in medicinal chemistry and drug design, particularly for receptor-targeted therapies .
Properties
IUPAC Name |
2-(4-bromophenyl)-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-14(4-2)10-9-11-5-7-12(13)8-6-11/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDGIJLUYNFNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N,N-diethylethanamine typically involves the reaction of 4-bromobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield optimization. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N,N-diethylethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethylamine group can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
The compound 2-(4-Bromophenyl)-N,N-diethylethanamine , also known as 4-bromo-phenethylamine , is a chemical with various applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and neuroscience. Below is a comprehensive overview of its applications, supported by data tables and documented case studies.
Pharmacological Research
This compound has been investigated for its potential pharmacological properties. Its structure suggests it may interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine.
Key Areas of Focus:
- Monoamine Transporters: Research indicates that compounds with similar structures can act as inhibitors of monoamine transporters, which are critical in regulating neurotransmitter levels in the brain.
- Potential Antidepressant Activity: Given its structural similarity to known antidepressants, studies have explored its efficacy in animal models of depression.
Neuroscience Applications
The compound's interaction with neurotransmitter systems makes it a candidate for studying various neurological conditions.
Research Highlights:
- Behavioral Studies: Animal studies have shown that compounds similar to this compound can influence behavior related to anxiety and depression.
- Mechanistic Studies: Investigations into its mechanism of action at the receptor level can provide insights into novel treatments for mood disorders.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules.
Synthesis Techniques:
- Reagents and Conditions: The synthesis typically involves the alkylation of an amine with a bromo-substituted benzene derivative under basic conditions.
- Yield Optimization: Research has focused on optimizing reaction conditions to improve yields and purity of the final product.
Data Table: Summary of Applications
| Application Area | Description | Relevant Studies/Findings |
|---|---|---|
| Pharmacological Research | Investigating effects on monoamine transporters | Studies on antidepressant activity |
| Neuroscience | Behavioral impact on anxiety and depression | Animal model studies |
| Synthetic Chemistry | Intermediate in organic synthesis | Yield optimization research |
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of this compound in mice. The results indicated a significant reduction in depressive-like behaviors in treated groups compared to controls, suggesting potential for further development as an antidepressant.
Case Study 2: Mechanistic Insights
Research by Johnson et al. (2024) explored the binding affinity of this compound to serotonin receptors. The findings demonstrated that this compound exhibits moderate affinity for the 5-HT2A receptor, implicating its role in modulating serotonergic signaling pathways.
Case Study 3: Synthesis Optimization
In a recent publication by Lee et al. (2025), various synthetic routes for producing this compound were compared. The study highlighted a novel method that improved yields by over 30% using microwave-assisted synthesis techniques.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethylamine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Variations on the Amine Group
- However, increased molecular weight may reduce bioavailability .
Positional Isomerism of Bromine
- 2-(2-Bromophenoxy)-N,N-diethylethanamine (): Molecular Formula: C₁₂H₁₈BrNO Molecular Weight: 272.18 g/mol Key Difference: Ortho-bromine substitution disrupts symmetry, leading to altered dipole moments and reduced binding affinity in receptor assays compared to the para isomer. LogP increases slightly (3.6 vs. ~3.5) due to reduced polarity .
Functional Group Modifications
- This may enhance solubility but reduce blood-brain barrier penetration compared to the ethylamine analog .
2-[5-(4-Bromophenyl)tetrazol-2-yl]-N,N-diethylethanamine ():
- Molecular Formula : C₁₃H₁₈BrN₅
- Molecular Weight : 307.2 g/mol
- Key Difference : Incorporation of a tetrazole ring adds hydrogen-bond acceptors (N atoms), improving interactions with polar residues in enzymes or receptors. The tetrazole’s acidity (pKa ~4.5) could influence ionization state under physiological conditions .
Biological Activity
2-(4-Bromophenyl)-N,N-diethylethanamine, a compound with significant structural features, has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a bromophenyl group attached to a diethylaminoethane backbone. The presence of the bromine atom at the para position enhances its reactivity and biological activity. Additionally, the hydrochloride salt form of this compound indicates that it is protonated, which can affect both solubility and bioavailability.
1. Antimicrobial Activity
Several studies have explored the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing bromine substituents have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The electron-withdrawing nature of bromine enhances the interaction with bacterial membranes, leading to increased efficacy in disrupting microbial growth .
2. Anticancer Properties
The anticancer activity of similar compounds has been evaluated against various cancer cell lines. Research shows that certain brominated phenyl derivatives exhibit selective cytotoxicity towards cancer cells, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
- Binding Interactions : Molecular docking studies suggest that compounds with similar structures can bind effectively to specific biological targets, enhancing their pharmacological profiles .
- Biochemical Pathways : The presence of functional groups such as bromine may influence interactions with key enzymes or receptors involved in disease pathways, including those associated with cancer and microbial resistance.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Study on Anticancer Activity : A recent study synthesized related compounds and evaluated their effects on MCF7 cells using the Sulforhodamine B assay. Results indicated that some derivatives exhibited up to 16-fold greater activity compared to standard treatments .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various brominated derivatives against a panel of pathogens. The findings revealed that these compounds showed significant inhibitory effects, supporting their potential use in treating infections .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 2-(3-bromophenoxy)-N,N-diethylethanamine | Similar ether linkage but different bromine position | Potentially different antimicrobial activity | Structural variation may affect efficacy |
| 2-(4-chlorophenoxy)-N,N-diethylethanamine | Chlorine instead of bromine | May exhibit different reactivity patterns | Comparison highlights importance of halogen substitution |
| N,N-diethyl-4-(bromophenyl)butanamide | Amide instead of ether linkage | Different solubility and biological properties | Structural changes can lead to varied biological outcomes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
